N-formyl-N-methylformamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-formyl-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKUXNYCLUKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336452 | |
| Record name | Formamide, N-formyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18197-25-6 | |
| Record name | Formamide, N-formyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Contemporary Chemical Research
N-formyl-N-methylformamide is recognized as an important organic chemical raw material and intermediate. sincerechemical.com It finds application as a reagent in a variety of organic syntheses. evitachem.com For instance, it is utilized in formylation reactions, where a formyl group (-CHO) is introduced into a molecule. evitachem.com These reactions are crucial for the synthesis of various pharmaceuticals and agrochemicals. evitachem.com
The compound also serves as a polar solvent in certain chemical processes. sincerechemical.comevitachem.com Its high dielectric constant and ability to dissolve a range of organic compounds can enhance reaction rates and yields. evitachem.com
N Formyl N Methylformamide As a Model Amide for Fundamental Studies
Electrochemical Synthesis Pathways
Electrochemical methods present a sustainable and highly controllable approach for chemical synthesis. nih.govacs.org The electrochemical N-formylation of amines, in particular, has been a subject of research, offering a greener alternative to traditional methods by utilizing electricity to drive chemical transformations. acs.orgnih.gov
Selective N-Formylation of Methylamine (B109427)
A notable electrochemical route involves the selective N-formylation of methylamine using methanol (B129727) as both the carbon source and the solvent. nih.govresearchgate.net This process can be facilitated by a simple glassy carbon electrode, demonstrating a metal-free approach to synthesis. acs.orgnih.gov Researchers have reported achieving a faradaic efficiency (FE) of up to 34% for the synthesis of N-methylformamide in a neutral sodium perchlorate (B79767) (NaClO₄) electrolyte. nih.govnih.govacs.org This method is part of a broader effort to develop cleaner, potentially carbon-neutral pathways for creating crucial C–N bonds, which are fundamental to the production of amides and other nitrogen-containing compounds. nih.gov
The process typically involves the electro-oxidation of methanol to an aldehyde-like intermediate, which then undergoes a nucleophilic attack by the amine. researchgate.netevitachem.com This strategy can be extended to synthesize a variety of organonitrogen chemicals. researchgate.net
Mechanistic Insights in Electrosynthesis
Detailed mechanistic studies, including the use of in situ Fourier-transform infrared spectroscopy (FTIR), have revealed multiple reaction pathways for the electrochemical formation of N-methylformamide. nih.gov Two primary routes have been identified:
Hemiaminal Intermediate Pathway: The initial step involves the formation of formaldehyde (B43269) as an intermediate from the oxidation of methanol. nih.govacs.org This formaldehyde then reacts with methylamine to form a hemiaminal intermediate. The direct oxidation of this hemiaminal species leads to the formation of N-methylformamide. nih.govacs.org This "direct" oxidation pathway is observed to be the dominant mechanism when using a neutral electrolyte like NaClO₄. nih.govacs.org
Methylisocyanide Intermediate Pathway: An alternative pathway involves the dehydration and dehydrogenation of the initial adduct to form methylisocyanide. nih.govacs.org This highly reactive isocyanide intermediate is then hydrated to yield the final N-methylformamide product. nih.govnih.gov This pathway is more prevalent in basic (NaOH) and acidic (H₂SO₄) electrolytes. nih.govacs.org The presence of the methylisocyanide intermediate has been confirmed through techniques such as mass spectrometry following a Ugi multicomponent reaction. nih.govacs.orgnih.gov
Optimization of Electrochemical Parameters
The efficiency and selectivity of the electrochemical synthesis are highly dependent on several key parameters. nih.govacs.org Optimization studies have shown that factors like the applied potential, amine concentration, and the type of electrolyte play a crucial role. nih.gov
Applied Potential: There is a positive correlation between the applied potential and the Faradaic efficiency for N-methylformamide, up to a certain point. A maximum FE of 28.5% was achieved at 3 V vs SCE. Beyond this potential, the FE tends to decrease, likely due to the lower availability of the formaldehyde intermediate at the electrode and the onset of competing reactions like the oxygen evolution reaction. acs.org
Amine Concentration: The concentration of methylamine is another critical factor. The optimal concentration was found to be 0.5 M. nih.govacs.org At lower concentrations, less hemiaminal intermediate is formed, leading to a lower FE for the formamide (B127407). Conversely, concentrations higher than the optimum also result in a decreased FE. nih.govacs.org
Electrolyte: The choice of electrolyte influences the dominant reaction mechanism. While a neutral electrolyte like NaClO₄ favors the hemiaminal oxidation pathway, basic (NaOH) and acidic (H₂SO₄) conditions promote the formation of the methylisocyanide intermediate. nih.govacs.org
Below is a table summarizing the optimization of these parameters for N-methylformamide electrosynthesis.
| Parameter Varied | Condition | N-methylformamide FE (%) | Formaldehyde FE (%) |
| Potential | 1.5 V vs SCE | ~18 | ~60 |
| 2.0 V vs SCE | ~23 | ~55 | |
| 2.5 V vs SCE | ~27 | ~48 | |
| 3.0 V vs SCE | 28.5 | 42.8 | |
| 3.5 V vs SCE | ~26 | ~35 | |
| 4.0 V vs SCE | ~22 | ~28 | |
| Amine Conc. | 0.05 M | 19.0 | - |
| 0.25 M | ~26 | - | |
| 0.5 M | ~28.5 | - | |
| 1.0 M | 23.4 | - | |
| Data derived from graphical representations in scientific literature. nih.govacs.org |
Conventional and Innovative Organic Synthesis Routes
Alongside electrochemical methods, traditional and modern organic synthesis techniques provide robust pathways for producing N-formylated compounds.
Formamide and N-Formyl Imide Reactions
N-formyl imides have emerged as effective N-formylating agents for the synthesis of N-formamides from primary and secondary amines. rsc.org This method is notable for its operational simplicity and can be performed in water, often without the need for surfactants, using a catalytic amount of p-toluenesulfonic acid monohydrate. rsc.orgresearchgate.net The process is characterized by being free of oxidants and metals, and it is easily scalable. rsc.org The N-formyl imide itself can be efficiently generated from acylamidines. rsc.org This reagent has also been successfully employed as a carbonyl source in the synthesis of other important heterocyclic compounds like benzimidazoles and quinazolinones. rsc.org
Microwave-Assisted Leuckart Reaction Employing N-methylformamide
The Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones, has been significantly enhanced through the use of microwave technology. urjc.esurjc.esresearchgate.net In this innovative approach, N-methylformamide is used as the reagent and solvent to react with various carbonyl compounds. urjc.esmdpi.com
The proposed mechanism under these microwave-assisted conditions involves the initial formation of an imine from the carbonyl compound. urjc.esresearchgate.net This imine is subsequently reduced to a secondary amine by formic acid, which is generated in situ. urjc.esresearchgate.net The final step is the formylation of this newly formed secondary amine, yielding the N-formyl derivative. urjc.esresearchgate.net This one-pot process has been shown to produce the formyl derivatives of several secondary amines in good to excellent yields. urjc.esresearchgate.net The reaction time can be dramatically reduced from hours to just minutes. mdpi.comgoogleapis.com For instance, reactions are often carried out at high temperatures (e.g., 250 °C) for short durations (e.g., 10 minutes) under microwave irradiation. mdpi.com
The table below presents the yields of various formylated secondary amines obtained from different carbonyl compounds using the microwave-assisted Leuckart reaction with N-methylformamide.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | N-Benzyl-N-methylformamide | 82 |
| 2 | 4-Methylbenzaldehyde | N-(4-Methylbenzyl)-N-methylformamide | 85 |
| 3 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-N-methylformamide | 88 |
| 4 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-N-methylformamide | 79 |
| 5 | Cyclohexanone | N-Cyclohexyl-N-methylformamide | 75 |
| Table adapted from literature data on microwave-assisted Leuckart reactions. researchgate.netmdpi.com |
Catalyst-Free N-Formylation Approaches
The development of synthetic methodologies that avoid the use of metal catalysts is a significant goal in green chemistry, aiming to reduce costs, simplify purification processes, and minimize environmental impact. In the context of N-formylation, several catalyst-free approaches have emerged, primarily utilizing carbon dioxide (CO₂) as a sustainable C1 source in conjunction with a reducing agent.
One prominent catalyst-free method involves the reductive formylation of amines using CO₂ and sodium borohydride (B1222165) (NaBH₄). rsc.org This approach is notable for its operational simplicity, as it does not require high pressure or specialized reaction equipment. scispace.com The reaction proceeds through the in situ generation of formoxy borohydride species, a process confirmed by ¹H and ¹¹B NMR spectroscopy. rsc.org The formation of these species is particularly favored in formamide-based solvents and is crucial for the success of the N-formylation. scispace.com
The reaction mechanism involves the initial reduction of CO₂ by NaBH₄ to create the active formylating agent. This species then reacts with the amine substrate to yield the corresponding formamide. Research has shown that this method is applicable to a wide range of aromatic and aliphatic primary and secondary amines. rsc.org For instance, various substituted anilines and benzylamines have been successfully formylated with good to excellent yields. The process demonstrates notable functional group tolerance, with groups such as -N-Boc, double and triple bonds, and hydroxyl groups remaining intact under the reaction conditions. rsc.org Interestingly, the method can exhibit chemoselectivity, as seen in the mono-N-formylation of an aliphatic amine in the presence of an aromatic amino group. rsc.org
A study by Kumar et al. (2021) optimized the conditions for this catalyst-free N-formylation. scispace.com Their findings for the formylation of various amines using CO₂ and NaBH₄ are summarized below.
Table 1: Catalyst-Free N-Formylation of Amines with CO₂ and NaBH₄ This interactive table summarizes the reaction conditions and yields for the catalyst-free N-formylation of various amines as reported by Kumar et al. (2021).
| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Aniline | DMF | Room Temp | 24 | 23 |
| N-Methylaniline | DMF | Room Temp | 24 | 91 rsc.org |
| 4-Fluoro-N-methylaniline | DMSO | Room Temp | 24 | 74 scispace.com |
| o-Phenylenediamine | DMF | Room Temp | 24 | 78 (yield of Benzimidazole) rsc.org |
Another catalyst-free approach utilizes ammonia (B1221849) borane (B79455) (BH₃NH₃) as the reducing agent in the presence of CO₂. This method has also proven effective for the N-formylation of a variety of secondary amines, affording high yields of the corresponding N-aryl-N-methylformamides. rsc.org
Synthesis from Methylamine and Formic Acid Derivatives
The synthesis of N-methylformamides from methylamine and derivatives of formic acid represents a classical and direct approach to forming the amide bond. These methods are foundational in organic synthesis and can be adapted for the production of various formamides.
A primary route involves the direct reaction of methylamine with formic acid. evitachem.comresearchgate.net This reaction typically proceeds by mixing the two reagents, which leads to the formation of a methylammonium (B1206745) formate (B1220265) intermediate. This salt is then dehydrated to yield N-methylformamide. researchgate.net High temperatures are often employed to drive the dehydration and distill off volatile byproducts, resulting in high purity and yield of the final product. researchgate.net
Alternatively, esters of formic acid, such as methyl formate or ethyl formate, can be used as the formylating agent in a reaction with methylamine. evitachem.com This amination of a formate ester is a common method for amide synthesis. The reaction between methylamine and methyl formate is represented by the following equation:
CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH evitachem.com
This process is typically conducted under controlled temperature and pressure to achieve significant yields of N-methylformamide. For example, conditions of approximately 90°C and 2.53 MPa have been reported for this transformation. evitachem.com
More recently, electrochemical methods have been developed for the N-formylation of methylamine, offering a sustainable alternative that can utilize simple starting materials. One such method employs methanol as both the reagent and solvent. nih.govacs.org In this electrochemical system, methanol is oxidized at an electrode to generate a reactive formic acid derivative in situ. This species then reacts with methylamine present in the electrolyte to form N-methylformamide.
Mechanistic studies using in situ Fourier-transform infrared (FTIR) spectroscopy have revealed multiple reaction pathways. nih.govacs.org In acidic media, methanol can be over-oxidized to formic acid, which then forms methyl formate. The methyl formate subsequently reacts with methylamine via an SN2 reaction to produce N-methylformamide. acs.org Another pathway involves the formation of a hemiaminal intermediate from methylamine and formaldehyde (an oxidation product of methanol), which is then directly oxidized to the formamide. A novel route involving the formation of a methylisocyanide intermediate, which is subsequently hydrated, has also been identified. nih.govacs.org
The efficiency of this electrochemical synthesis is dependent on the electrolyte used. Optimal results, with a faradaic efficiency of 34%, have been achieved in a neutral NaClO₄ electrolyte. acs.org
Table 2: Synthesis of N-Methylformamide from Methylamine and Formic Acid/Derivatives This interactive table details various methods for the synthesis of N-methylformamide from methylamine and derivatives of formic acid.
| Formyl Source | Co-reactant/Conditions | Key Intermediate | Reported Yield/Efficiency | Reference(s) |
|---|---|---|---|---|
| Formic Acid | Heat, Dehydration | Methylammonium formate | >92% | researchgate.net |
| Methyl Formate | Methylamine, ~90°C, 2.53 MPa | - | Significant | evitachem.com |
Advanced Reaction Mechanisms and Chemical Reactivity of N Formyl N Methylformamide
Detailed Mechanisms of C-N Bond Formation
The formation of the C-N bond in N-formyl-N-methylformamide can be achieved through several synthetic routes. A common laboratory and industrial method involves the reaction of methylamine (B109427) with methyl formate (B1220265). wikipedia.org In this process, the nitrogen atom of methylamine acts as a nucleophile, attacking the carbonyl carbon of methyl formate. This is followed by the elimination of a methanol (B129727) molecule to yield this compound. The reaction is as follows:
CH3NH2 + HCOOCH3 → HCONHCH3 + CH3OH wikipedia.org
Another method is transamidation, where formamide (B127407) reacts with methylamine, resulting in the formation of this compound and ammonia (B1221849). wikipedia.org
HCONH2 + CH3NH2 → HCONHCH3 + NH3 wikipedia.org
Recent advancements in electrochemical synthesis have provided novel pathways for C-N bond formation. One such method is the electrochemical N-formylation of methylamine using methanol as both a reagent and a solvent. nih.govresearchgate.net This process, facilitated by a glassy carbon electrode, involves the initial electrochemical oxidation of methanol to formaldehyde (B43269). nih.govacs.org The formaldehyde then reacts with methylamine to form a hemiaminal intermediate, which is subsequently oxidized to this compound. nih.govresearchgate.netacs.org In situ Fourier-transform infrared spectroscopy (FTIR) has been instrumental in elucidating the reaction mechanism, confirming the consumption of methanol and methylamine and the formation of the formamide product. nih.gov
Reactivity in Nucleophilic Attack and Amide Synthesis
The carbonyl group in this compound is susceptible to nucleophilic attack. evitachem.com This reactivity is fundamental to its application in the synthesis of more complex amides. For instance, it can react with various amines, leading to the formation of new amide bonds. Theoretical studies have modeled the reactions of this compound derivatives with nucleophiles like ammonia and methanethiol. arkat-usa.org These studies indicate that the reaction proceeds via a process geometrically and electronically similar to a classical SN2 reaction at carbon, with a near-linear transition state. arkat-usa.org The activation energies for these reactions are influenced by factors such as the nature of the nucleophile and the presence of substituents on the amide nitrogen. arkat-usa.org
The reactivity of this compound in amide synthesis is also evident in transamidation reactions. It can serve as a formyl group donor to other amines, a process that can be catalyzed by various agents. researchgate.net For example, MoS2 has been shown to be an effective catalyst for the transamidation of this compound with primary and secondary amines, yielding the corresponding formamides in excellent yields. researchgate.net
Participation in Formylation and Transamidation Processes
This compound is a key reagent in formylation reactions, where it introduces a formyl group (-CHO) onto a substrate. evitachem.com This process is valuable in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. evitachem.com It can act as a formylating agent for amines, a reaction that can be carried out under various conditions. scispace.com For instance, heating an amine with this compound, sometimes in the presence of a catalyst or an activating agent, can lead to the efficient formation of the corresponding N-formylated product. scispace.com
Transamidation is another significant process where this compound participates. This involves the transfer of its formyl group to another amine, effectively creating a new amide. researchgate.netrsc.org This reaction is often driven by the relative nucleophilicity and basicity of the amines involved. Studies have shown that this compound can be used as a formyl source in MoS2-catalyzed transamidation reactions, providing excellent yields of the desired formylated products. researchgate.net The efficiency of transamidation can be influenced by the steric hindrance of the amide substrate. researchgate.net Furthermore, research has demonstrated that formoxy borohydride (B1222165) species, generated in situ from the reaction of CO2 with sodium borohydride, can promote the transamidation of amines using this compound as the formyl source. rsc.org
Intermediary Role in Complex Synthetic Pathways
This compound often serves as a crucial intermediate in multi-step synthetic sequences. evitachem.comnih.gov Its ability to be both formed from simpler precursors and to be converted into more complex structures makes it a versatile building block. For example, in the electrochemical synthesis of formamides, this compound is formed as an intermediate from the reaction of methylamine and an electrochemically generated formaldehyde equivalent. nih.govacs.org This intermediate can then be isolated or used in situ for further transformations.
In the context of industrial processes, this compound can be an intermediate in the synthesis of other valuable chemicals. For instance, it is a precursor in the production of the insecticide formothion. wikipedia.org It also plays a role in the metabolism of certain compounds. For example, it is a potential intermediate in the metabolic pathway of N,N-dimethylformamide (DMF), where it is formed from the primary metabolite, N-(hydroxymethyl)-N-methylformamide (HMMF), and is further oxidized to reactive species. evitachem.com
Exploration of Isocyanide Intermediates
Recent research has uncovered a novel reaction pathway in the electrochemical synthesis of this compound that involves a methylisocyanide intermediate. nih.govresearchgate.netacs.orguva.nl This discovery is significant as isocyanides are not commonly observed intermediates in electrosynthetic processes. uva.nl In this pathway, which has been observed in both acidic (H2SO4) and basic (NaOH) electrolytes but not in neutral (NaClO4) ones, the formation of the isocyanide is proposed to occur through a sequential dehydration and dehydrogenation of the initially formed hemiaminal. nih.govacs.org The methylisocyanide intermediate then undergoes hydration to yield the final this compound product. nih.govresearchgate.netacs.orguva.nl
The presence of the methylisocyanide intermediate has been confirmed through in situ FTIR spectroscopy, which shows a characteristic band between 2100 and 2200 cm-1. nih.govacs.org Further evidence was provided by a successful Ugi multicomponent reaction, where the in situ generated isocyanide reacted with other components, confirming its presence and reactivity. nih.govacs.orguva.nl This finding opens up new possibilities for utilizing reactive intermediates in a controlled electrochemical environment for the synthesis of valuable nitrogen-containing compounds. nih.govuva.nl
Theoretical and Computational Chemistry Studies of N Formyl N Methylformamide
Molecular Modeling and Dynamics Simulations
No literature detailing molecular dynamics simulations to study the behavior of N-formyl-N-methylformamide in various phases or its interaction with other molecules could be located.
Conformational Analysis and Isomerism
Rotational Barriers Around the C-N Bond:No specific computational data on the energy barriers for rotation around the two distinct C-N bonds in this compound was found.
Further research and publication in the field of computational chemistry are required to provide the data necessary to construct the requested detailed analysis for this compound.
Influence of Solvent Environment on Isomer Ratios
This compound, featuring a tertiary nitrogen connected to two formyl groups and one methyl group, exhibits rotational isomerism around its C-N bonds. evitachem.com The planarity of the amide bonds restricts free rotation, leading to distinct conformers. Theoretical models indicate that the gas phase is dominated by the anti-anti rotamer, which accounts for 90-95% of the population. evitachem.com
In condensed phases and in solution, the equilibrium between these conformers is expected to shift based on the polarity and hydrogen-bonding capability of the solvent. evitachem.com Polar solvents are known to stabilize more polar conformers. While detailed experimental data on the specific isomer ratios of this compound across a range of solvents is not extensively documented in the reviewed literature, it is understood that conformer populations are altered in solution compared to the gas phase. evitachem.com A minor tautomer, resulting from a proton transfer to a carbonyl oxygen, may be stabilized in polar solvents, but its abundance is generally considered to be less than 1% and thermodynamically unfavorable. evitachem.com
To illustrate the principle of solvent influence on a related, simpler amide, the table below shows experimental data for the cis/trans isomer ratio of N-methylformamide (NMF) in various solvents. It is important to note that NMF is a secondary amide and its interactions with solvents, particularly protic ones, are dominated by N-H hydrogen bonding, which is absent in the tertiary amide this compound.
| Solvent | Dielectric Constant (ε) | % Trans Isomer | % Cis Isomer |
|---|---|---|---|
| Chloroform | 4.8 | 92.2 | 7.8 |
| Methanol (B129727) | 32.7 | 91.5 | 8.5 |
| Water | 80.1 | 92.7 | 7.3 |
Intermolecular Interactions and Self-Association Phenomena
As a tertiary amide, this compound lacks an N-H bond, and therefore, it cannot act as a hydrogen bond donor in the same way as primary and secondary amides like formamide (B127407) or N-methylformamide. This structural feature prevents the formation of the strong, chain-like hydrogen-bonded networks that characterize the liquid structure of simpler amides.
However, the molecule possesses two carbonyl oxygen atoms which act as hydrogen bond acceptor sites. It can therefore participate in hydrogen bonding with donor molecules, such as water or alcohols. Furthermore, theoretical analyses of analogous formamides suggest the potential for weak C-H⋯O hydrogen bonds, where a formyl C-H group acts as a weak donor. evitachem.com These interactions are primarily non-covalent, van der Waals-type interactions rather than classical hydrogen bonds.
The self-association of this compound is fundamentally different from that of N-methylformamide, which forms extensive polymers through N-H⋯O=C hydrogen bonds. For this compound, dimer and oligomer formation would be governed by weaker intermolecular forces, such as dipole-dipole interactions arising from the polar carbonyl groups, and potentially the aforementioned weak C-H⋯O interactions. Specific experimental or computational studies detailing the geometry and binding energies of this compound dimers and oligomers were not found in the reviewed literature. The inability to form strong, cooperative hydrogen-bonded chains suggests that self-association is significantly less pronounced compared to secondary amides.
Mechanistic Studies of Proton and Methyl Group Transfer Reactions
Theoretical studies using density functional theory (DFT) have provided significant insight into the mechanisms of proton and methyl group transfer reactions involving this compound.
The transfer of protons (PT) and methyl groups (MGT) involving this compound has been investigated computationally as a model for reactions in small biomimetic systems. physchemres.org One such studied reaction is the methyl group transfer between this compound (NMFA) and its tautomer, (E)-methyl N-formylformimidate (NMFI). physchemres.orgresearchgate.net These computational studies analyze the reaction in the gas phase to understand its intrinsic mechanism, including the structures of the transition states and the associated energy barriers. physchemres.org
The influence of spatially confined environments on reaction mechanisms is a key area of computational chemistry. Studies have explored the proton and methyl group transfer reactions of the NMFA-NMFI system within single-walled carbon nanotubes (CNTs). physchemres.org The findings demonstrate that confinement can significantly alter the reaction energetics. physchemres.org
For the methyl group transfer reaction, confinement within a (6,6) CNT was found to decrease the energy barrier compared to the gas phase, suggesting a catalytic effect of the confined environment. physchemres.org In contrast, for a related proton transfer reaction, confinement within a (5,5) CNT was shown to be unfavorable, increasing the energy barrier. physchemres.org These results highlight the sensitivity of reaction mechanisms to the specific geometry and electronic nature of the confining structure. physchemres.org
| Reaction | Environment | Activation Energy (kcal/mol) |
|---|---|---|
| Methyl Group Transfer (MGT) | Gas Phase | 45.0 |
| Methyl Group Transfer (MGT) | CNT (6,6) | 42.7 |
| Proton Transfer (PT) | Gas Phase | 38.6 |
| Proton Transfer (PT) | CNT (5,5) | 46.5 |
| Data sourced from theoretical calculations by Achouri et al. (2017). physchemres.org |
Computational Insights into Dipole-Stabilized Carbanions
While direct computational studies on the dipole-stabilized carbanion of this compound are not extensively documented in publicly available research, valuable insights can be drawn from theoretical investigations into closely related structures, such as the N-methylformamide anion. These studies help to elucidate the stability and conformational preferences of carbanions stabilized by an adjacent amide dipole.
Research on the carbanions derived from N-methylformamide has utilized computational methods to analyze the relative energies of different rotamers. nih.gov One notable study employed both Møller-Plesset perturbation theory (MP2/6-311+G) and density functional theory (B3LYP/6-311+G) to investigate these anionic species. nih.gov The findings from these high-level theoretical calculations provided a more accurate picture of the relative stabilities of the carbanion rotamers compared to previous Hartree-Fock level calculations. nih.gov
The computational analysis of the N-methylformamide anion revealed the relative energies of its various rotational isomers (rotamers). nih.gov These calculations are crucial for understanding the conformational landscape of the carbanion and identifying the most stable geometries. The study also successfully located the transition states for the rotation and inversion of the anion, providing further insight into its dynamic behavior. nih.gov
The insights gained from the computational study of the N-methylformamide carbanion are presented in the table below, showcasing the relative energies of the different rotamers as calculated by two different theoretical methods.
Table 1: Calculated Relative Energies of N-Methylformamide Anion Rotamers
| Rotamer | MP2/6-311+G* (kcal/mol) | B3LYP/6-311+G* (kcal/mol) |
|---|---|---|
| I | 0.0 | 0.0 |
| II | 1.9 | 2.1 |
| III | 6.1 | 6.1 |
| IV | 8.3 | 8.3 |
Data sourced from a computational study on the carbanions of N-methylformamide. nih.gov
The study of analogous compounds like the methyl N-methylcarbamate anion further highlights the significant impact of substituents on the relative energies of these dipole-stabilized carbanions. nih.gov For instance, the presence of a methoxy group was found to have a substantial effect on the relative energies of the anions. nih.gov Such computational investigations are fundamental to understanding the structure, stability, and reactivity of dipole-stabilized carbanions, which are valuable intermediates in organic synthesis. acs.org
Spectroscopic Analysis and Structural Elucidation in N Formyl N Methylformamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Quantification and Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of N-formyl-N-methylformamide and for studying its dynamic conformational behavior. Both ¹H and ¹³C NMR provide critical data for characterizing the molecule and quantifying its isomers.
The structure of this compound gives rise to distinct signals in its NMR spectra. In ¹H NMR, the two formyl protons are chemically non-equivalent, resulting in two separate signals at approximately δ 8.2 and δ 8.5 ppm. evitachem.com The methyl group protons appear as a singlet between δ 3.1 and δ 3.3 ppm. evitachem.com
Similarly, the ¹³C NMR spectrum confirms the lack of symmetry in the molecule. It shows two distinct signals for the carbonyl carbons in the range of δ 160–165 ppm. evitachem.com The methyl carbon gives rise to a signal at approximately δ 35–38 ppm. evitachem.com
NMR spectroscopy is also instrumental in studying the rotational isomerism around the C-N amide bonds. Due to the partial double-bond character of these bonds, rotation is restricted, leading to the existence of different conformers. Variable-temperature NMR studies have been used to investigate these dynamics, revealing that the distinct signals for the different isomers coalesce at around -40°C. evitachem.com This observation allows for the calculation of the energy barrier for rotation, which is estimated to be around 10–12 kcal/mol. evitachem.com
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Formyl (CHO) | ~8.5 | Singlet |
| ¹H | Formyl (CHO) | ~8.2 | Singlet |
| ¹H | Methyl (CH₃) | ~3.1 - 3.3 | Singlet |
| ¹³C | Carbonyl (C=O) | ~160 - 165 | - |
| ¹³C | Methyl (CH₃) | ~35 - 38 | - |
This table presents characteristic NMR chemical shifts for this compound, which are essential for its structural identification. evitachem.com
UV-Visible Spectroscopy for Investigating Molecular Interactions
The application of UV-Visible spectroscopy in the specific study of this compound molecular interactions is not extensively documented in the literature. However, general knowledge of amide spectroscopy provides context for its expected behavior.
Amides, as a class of compounds, typically exhibit gas-phase UV spectra that are relatively featureless. rsc.org They show low absorption cross-sections at wavelengths above 270 nm. rsc.org This characteristic suggests that direct photolysis is not a significant atmospheric degradation pathway for such compounds. rsc.org While specific studies focusing on the solvatochromic shifts or complexation of this compound using UV-Vis spectroscopy are scarce, this technique could theoretically be employed to monitor reactions where the compound is consumed or formed if there are significant changes in conjugation or interaction with other chromophoric species.
Mass Spectrometry for Identification of Intermediates and Degradation Products
Mass spectrometry (MS) is a critical technique for the identification of this compound, particularly as a transient intermediate or final product in complex reaction mixtures. It has been instrumental in confirming its formation during the degradation of other compounds.
This compound has been identified as a significant product in the atmospheric photo-oxidation of N,N-dimethylformamide (DMF). rsc.orgnilu.com In these studies, proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) was used to monitor the reaction products in real-time. This compound (C₃H₅NO₂) was detected as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 88.040. rsc.org These experiments established it as a primary product, with a formation yield of approximately 35%. researchgate.net
Furthermore, this compound has been identified as a product in other chemical transformations. For example, it was isolated in a 48% yield during a gram-scale synthesis of methyl sulfate (B86663) where DMF was used as the solvent, resulting from the oxidation of an intermediate leaving group. chinesechemsoc.org Its formation has also been proposed in catalytic olefin epoxidation reactions that use DMF as the solvent, where DMF can act as a co-reductant. rsc.org These findings underscore the utility of MS, often coupled with chromatographic techniques like GC-MS or LC-MS, for unequivocally identifying this compound in various chemical contexts. rsc.orgchinesechemsoc.org
Table 3: Mass Spectrometric Data for this compound
| Property | Value | Technique | Context |
|---|---|---|---|
| Molecular Formula | C₃H₅NO₂ | - | - |
| Molecular Weight | 87.08 g/mol | - | - |
| Observed [M+H]⁺ | m/z 88.040 | PTR-ToF-MS | Product of DMF photo-oxidation rsc.org |
This table summarizes key mass spectrometry data used for the identification of this compound.
Applications of N Formyl N Methylformamide in Specialized Chemical Syntheses and Catalysis
Role as a Highly Polar Solvent in Organic Synthesis
N-formyl-N-methylformamide is recognized for its properties as a highly polar aprotic solvent. blitchem.com Its high dielectric constant and ability to dissolve a wide array of both polar and nonpolar compounds make it a valuable medium for various organic reactions. evitachem.comblitchem.com This solvent capability is particularly beneficial in processes where high solubility of polar reactants is necessary for successful synthesis. sincerechemicals.com
The compound's utility as a solvent extends across several sectors, including the pharmaceutical and agrochemical industries. sincerechemicals.comsincerechemicals.com In pharmaceutical manufacturing, it can enhance reaction rates and product yields. evitachem.com Similarly, in the production of pesticides, it aids in dissolving active ingredients, thereby improving the stability and effectiveness of the final formulations. lookchem.com Its low vapor pressure and high solubility in water also make it suitable for use in closed systems and for solvent-based reactions where low volatility is desirable. blitchem.com
Intermediate in the Production of Pharmaceuticals and Agrochemicals
Beyond its role as a solvent, this compound functions as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. evitachem.comsolubilityofthings.com Its molecular structure, featuring both an amino and a formamide (B127407) functional group, allows it to participate in a range of chemical reactions, such as nucleophilic substitutions and condensation reactions. blitchem.comsolubilityofthings.com
In the pharmaceutical industry, the use of this compound as a reactant or solvent is crucial for the development of certain drugs. sincerechemicals.comblitchem.com Its ability to facilitate the creation of complex molecules contributes to more efficient and scalable production processes. sincerechemicals.com In the agrochemical sector, it is used in the manufacturing of pesticides and herbicides, where it contributes to the creation of stable and effective formulations. sincerechemicals.comsincerechemicals.com For instance, the insecticide Formothion is prepared from this compound. wikipedia.org
Precursor to Methyl Isocyanide in Dehydration Reactions
A significant application of this compound is its role as a precursor in the synthesis of methyl isocyanide. wikipedia.org Isocyanides are highly useful compounds in various chemical syntheses, and their production from formamides is a key transformation. acs.org This conversion is typically achieved through dehydration reactions, where this compound is treated with strong dehydrating agents. acs.org
Recent research has also explored electrochemical methods for this transformation. nih.gov Mechanistic studies have revealed pathways involving the dehydration and dehydrogenation of this compound to form a methylisocyanide intermediate, which is then hydrated to yield the final product. acs.orgnih.gov The ability to generate and utilize such reactive intermediates safely within an electrochemical framework highlights the potential for more sustainable and greener chemical manufacturing processes. nih.gov
Utilization in Amidation and Transamidation Reactions
This compound is employed in specialized amidation and transamidation reactions. wikipedia.org Amidation reactions are fundamental in medicinal and pharmaceutical chemistry for the formation of amide bonds, which are present in numerous drug molecules. ucl.ac.uk
In some synthetic contexts, this compound can serve as a formyl donor. For example, in a B(OCH2CF3)3-mediated formylation of benzylamine, N-methylformamide was shown to be an effective formyl donor, achieving a high yield. ucl.ac.ukacs.org Transamidation reactions using this compound as a carbonyl source have also been developed, offering a protocol with a broad substrate scope for various amines. researchgate.net These reactions are often advantageous due to the accessibility and relatively low cost of the formylating agent. ucl.ac.uk
| Reaction Type | Reagents/Catalysts | Product Yield | Reference |
| Formylation of Benzylamine | B(OCH2CF3)3 | 94% | acs.org |
| MoS2-catalyzed Transamidation | MoS2 | Good to Excellent | researchgate.net |
Applications in Polymer Dissolution and Synthesis
The solvent properties of this compound are also leveraged in the field of polymer chemistry. sincerechemicals.com It is utilized as a solvent for polymer processing, particularly for high-performance polymers such as polyimides. blitchem.com Its ability to dissolve a wide range of polymers enhances formulation processes and contributes to the quality of the final products. sincerechemicals.comsincerechemicals.com
In addition to dissolution, this compound can be used in the synthesis of polymers. google.com For instance, it can serve as a solvent for the synthesis of sulfone polymers. google.com The solubility of polymers in this compound at elevated temperatures is a key factor in its application in coating processes, which are often performed at temperatures between 120 to 200°C. google.com
Biological and Biochemical Research on N Formyl N Methylformamide
Investigation of Biological Activities
Research into Antitumor Efficacy in Murine Models
N-formyl-N-methylformamide (NMF) has demonstrated notable antitumor activity in various murine tumor models. Studies have shown its efficacy against Sarcoma 180, M5076 ovarian sarcoma, and TLX5 lymphoma. nih.govnih.gov In comparative studies with related compounds, NMF consistently showed significant antitumor effects, whereas formamide (B127407) exhibited marginal to no activity, and N-ethylformamide displayed no significant activity. nih.govnih.gov
Interestingly, while both N-methylformamide and N-ethylformamide were found to be equally toxic to the TLX5 lymphoma in vitro, only N-methylformamide demonstrated a significant reduction in liver soluble non-protein thiols after administration of an effective antitumor dose. nih.govnih.gov This suggests a potential mechanism of action related to the depletion of these thiols.
Furthermore, research has explored the potential of NMF as a maturational agent, capable of inducing malignant cells to differentiate into more mature phenotypes. nih.gov This property has led to investigations of NMF in combination with other cancer therapies. However, in one study, NMF did not enhance the radiocurability of an 8-mm fibrosarcoma and a 6-mm mammary carcinoma in mice when administered daily before and/or after local tumor irradiation. nih.gov
The antitumor activity of NMF has been a subject of ongoing research, with studies designed to optimize dose schedules and routes of administration for potential clinical applications. researchgate.net
Interactions with Biological Macromolecules
Studies on Enzyme Interactions (e.g., Superoxide (B77818) Dismutase)
Research has delved into the interaction of this compound's precursor, N-methylformamide (NMF), with the antioxidant enzyme superoxide dismutase (SOD). researchgate.netebi.ac.uk Spectroscopic analyses, including Fourier transform infrared (FT-IR) and circular dichroism (CD) spectroscopy, have revealed that NMF can alter the secondary structure of SOD. researchgate.netebi.ac.uk This structural perturbation leads to a decrease in the enzyme's stability and ultimately results in its inhibition. researchgate.netebi.ac.uk Molecular docking studies have further suggested that specific amino acid residues, namely Asn54 and Val302, are likely involved in the interaction between NMF and the dimeric SOD protein. researchgate.netebi.ac.uk
The inhibition of SOD by NMF can have significant downstream effects. A deficiency in SOD activity leads to an accumulation of superoxide radicals, which can increase mitochondrial membrane potential loss and DNA damage, ultimately triggering p53-dependent apoptosis. researchgate.net In workers exposed to N,N-dimethylformamide (DMF), a compound that metabolizes to NMF, the activity of SOD showed a complex, dose-dependent response. iarc.fr At lower exposure levels, SOD activity increased, while at higher levels, it decreased. iarc.fr
The metabolic oxidation of DMF in rat liver microsomes has been shown to be reduced in the presence of SOD, suggesting a role for superoxide radicals in this metabolic pathway. atamanchemicals.com
Metabolic Pathways and Metabolite Formation
This compound as a Metabolite of N,N-Dimethylformamide (DMF)
This compound is a known metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF). inchem.org The primary metabolic pathway of DMF involves the hydroxylation of one of its methyl groups, forming N-(hydroxymethyl)-N-methylformamide (HMMF). atamanchemicals.cominchem.orgevitachem.com HMMF is a major urinary metabolite in both humans and animals and can subsequently decompose to form N-methylformamide (NMF). inchem.orghmdb.ca
The metabolism of DMF to HMMF is mediated by the cytochrome P450 enzyme system, specifically cytochrome P450 2E1 (CYP2E1). atamanchemicals.comnih.gov This has been demonstrated in studies where the reaction was inhibited by an antibody against rat liver P450 2E1 and where the metabolic rates correlated with those of NMF to its own metabolites, a process also known to be mediated by CYP2E1. nih.gov
NMF itself undergoes further metabolism. One pathway involves the oxidation of the formyl group, leading to the formation of a reactive intermediate that can conjugate with glutathione (B108866). nih.govaston.ac.uk This results in the formation of S-(N-methylcarbamoyl)glutathione, which is further processed to the mercapturic acid derivative, N-acetyl-S-(N-methylcarbamoyl)-l-cysteine (AMCC), a major metabolite of DMF found in both animals and humans. nih.govosti.gov Another metabolic fate of NMF is N-demethylation, which produces formamide. nih.gov
Studies in mice have identified unchanged NMF, methylamine (B109427), and tentatively N-hydroxymethylformamide as urinary metabolites. nih.gov The formation of methylamine from NMF has been shown to be an oxidative process rather than a simple hydrolysis. osti.gov
The metabolic pathways of DMF and its metabolites are summarized in the table below.
| Precursor | Key Metabolites |
| N,N-Dimethylformamide (DMF) | N-(hydroxymethyl)-N-methylformamide (HMMF) |
| N-methylformamide (NMF) | |
| N-acetyl-S-(N-methylcarbamoyl)-l-cysteine (AMCC) | |
| Formamide | |
| N-methylformamide (NMF) | Methylamine |
| N-hydroxymethylformamide (tentative) | |
| S-(N-methylcarbamoyl)glutathione |
Identification of Urinary Metabolites (e.g., N-hydroxymethylformamide, methylamine)
The metabolism of this compound results in several urinary metabolites. The primary metabolite identified in studies involving mice is N-(hydroxymethyl)-N-methylformamide (HMMF). nih.govnih.gov In addition to the unchanged parent compound, other metabolites have been detected in urine. aston.ac.uk
One significant metabolite is methylamine. aston.ac.ukresearchgate.net Its presence was confirmed through derivatization and subsequent analysis by mass spectrometry and high-pressure liquid chromatography (HPLC). aston.ac.uk Another key metabolite is a mercapturate, identified as N-acetyl-S-(N-methylcarbamoyl)cysteine, which has been found in the urine of mice, rats, and humans. researchgate.netechemi.com The formation of this conjugate involves the oxidation of the formyl group and subsequent reaction with glutathione. researchgate.net
There is also evidence suggesting the presence of N-hydroxymethylformamide as a urinary metabolite. aston.ac.ukechemi.com It is considered a direct product of the N-methyl-C-hydroxylation of this compound. researchgate.net However, it is noted that N-hydroxymethylformamide is thermally unstable and can decompose to formamide and formaldehyde (B43269), which may lead to the detection of formamide during certain analytical procedures like gas chromatography. researchgate.netdntb.gov.ua In studies with radiolabeled this compound, a substantial portion of the compound was eliminated via the kidneys. aston.ac.uk
The following table summarizes the key urinary metabolites of this compound identified in research studies.
| Metabolite Name | Method of Identification/Note | Species |
| N-(hydroxymethyl)-N-methylformamide (HMMF) | Identified as the major urinary metabolite in mice. nih.govnih.gov | Mice |
| Methylamine | Identified after conversion to its 2,4-dinitrophenyl derivative and by ion pair HPLC analysis. aston.ac.uk | Mice |
| N-acetyl-S-(N-methylcarbamoyl)cysteine | Identified as a major metabolite. researchgate.netechemi.com | Mice, Rats, Humans |
| N-hydroxymethylformamide | Tentatively identified; noted to be thermally labile. aston.ac.ukresearchgate.net | Mice |
Role of Glutathione Depletion in Cellular Mechanisms
The depletion of cellular glutathione is a significant factor in the mechanisms of action of this compound. nih.gov Research has shown a direct correlation between the extent of growth inhibition in human colon carcinoma cells and the degree of cellular reduced glutathione depletion caused by this compound. nih.gov The removal of the compound from the culture medium allows for the parallel recovery of both cell growth and cellular glutathione levels. nih.gov
The mechanism of glutathione depletion involves the metabolic activation of this compound. aston.ac.ukechemi.com The compound is metabolized to a reactive species that then conjugates with glutathione. echemi.compharmacompass.com This carbamoylating metabolite has been identified as S-(N-methylcarbamoyl)glutathione (SMG). aston.ac.uk The formation of this conjugate is a result of the oxidation of the formyl moiety of this compound. echemi.com
Studies using isolated mouse hepatocytes have demonstrated that this compound depletes intracellular glutathione levels, and this depletion is matched by the formation of the carbamoylating metabolite. aston.ac.uk Pretreatment of mice with buthionine sulfoximine (B86345), an agent that depletes glutathione, was found to exacerbate the cytotoxicity of this compound. nih.govaston.ac.uk Conversely, pretreatment with glutathione precursors such as L-cysteine can significantly reverse the glutathione depletion and the resulting cytostasis. nih.gov Furthermore, the covalent binding of this compound metabolites to hepatic microsomal proteins in vitro is abolished in the presence of glutathione. nih.gov
The table below outlines the key findings regarding the role of glutathione depletion in the cellular mechanisms of this compound.
| Research Finding | Experimental Model | Implication |
| Growth inhibition is proportional to glutathione depletion. nih.gov | DLD-1 Clone A human colon carcinoma cell line | Glutathione depletion is a primary cause of the cytostatic effect. |
| Formation of S-(N-methylcarbamoyl)glutathione (SMG). aston.ac.uk | Isolated mouse hepatocytes | A reactive metabolite of this compound conjugates with and depletes glutathione. |
| Exacerbation of cytotoxicity with buthionine sulfoximine pretreatment. nih.govaston.ac.uk | Isolated mouse hepatocytes | Lower levels of glutathione increase the toxic effects of this compound. |
| Protection against toxicity with cysteine or N-acetylcysteine pretreatment. nih.govechemi.com | DLD-1 Clone A human colon carcinoma cell line, Mice | Replenishing glutathione precursors can mitigate the toxic effects. |
| Abolition of covalent binding to microsomal proteins in the presence of glutathione. nih.gov | Mouse hepatic microsomes in vitro | Glutathione plays a protective role by detoxifying reactive metabolites. |
Environmental Chemistry and Degradation Research of N Formyl N Methylformamide
Atmospheric Chemistry and Photo-oxidation Studies
In the troposphere, the dominant removal process for many organic compounds, including amides, is through reactions initiated by photochemically generated oxidants. rsc.orgasm.org Due to low absorption cross-sections at wavelengths above 270 nm, direct photolysis is not a significant atmospheric sink for amides. rsc.org Instead, their atmospheric lifetime is governed by reactions with oxidants, primarily the hydroxyl radical (OH).
The reaction between N-formyl-N-methylformamide and hydroxyl radicals is a key step in its atmospheric degradation. While direct kinetic data for this compound is not extensively documented, its formation as a major product from the OH-initiated oxidation of N,N-dimethylformamide (DMF) is well-established. researchgate.netku.dk Studies on DMF photo-oxidation show that this compound can be formed with a yield of approximately 35-70%. researchgate.netku.dk
The reaction mechanism for amides with OH radicals proceeds via hydrogen abstraction. nih.gov Theoretical and experimental studies on related compounds like N-methylformamide (MF) and DMF confirm that abstraction occurs from the C-H bonds, either on the alkyl groups or the formyl group, while abstraction from the N-H bond is considered negligible under atmospheric conditions. nih.govresearchgate.net The reaction for DMF leading to this compound involves the abstraction of a hydrogen atom from one of the methyl groups. nilu.com
Kinetic studies on related amides provide insight into their atmospheric reactivity. The rate coefficients for the reaction of OH radicals with N-methylformamide and N,N-dimethylformamide have been determined experimentally and show a negative temperature dependence. rsc.orgresearchgate.net
Table 1: Experimentally Determined Rate Coefficients for the Reaction of OH Radicals with Related Amides
| Compound | Rate Coefficient (kOH) at 298 K (cm3 molecule-1 s-1) | Reference |
|---|---|---|
| N-methylformamide (MF) | (1.01 ± 0.06) x 10-11 | nih.gov |
| N,N-dimethylformamide (DMF) | (1.3 ± 0.4) x 10-12 exp(3.7 kJ mol-1/(RT)) | rsc.org |
The atmospheric degradation of this compound leads to the formation of various smaller, oxidized compounds. While a complete product study on this compound itself is limited, its likely degradation pathways can be inferred from studies of its structural analogues, particularly N-methylformamide (MF). rsc.orgresearchgate.net
The photo-oxidation of MF is initiated by OH radical attack, which can abstract a hydrogen atom from either the methyl (-CH3) group or the formyl (-CHO) group. researchgate.net Each abstraction route leads to a distinct set of products:
Abstraction from the formyl group is the dominant pathway and, following reaction with O2, primarily yields methyl isocyanate (CH3NCO). nih.govresearchgate.netevitachem.com
Abstraction from the methyl group leads almost exclusively to the formation of N-formylformamide ((CHO)2NH). researchgate.net
Given these established pathways for a closely related compound, it is anticipated that the atmospheric oxidation of this compound would also produce isocyanates and other fragmented amides. One study identified a protonated form of HC(O)N(CH3)NO2 as a product of this compound oxidation. rsc.org
Table 2: Major Identified Products from the OH-Initiated Photo-oxidation of N-methylformamide (MF)
| Product | Chemical Formula | Formation Pathway | Yield | Reference |
|---|---|---|---|---|
| Methyl isocyanate | CH3NCO | H-abstraction from CHO group | ~65% | researchgate.net |
| N-formylformamide | (CHO)2NH | H-abstraction from CH3 group | ~16% | researchgate.net |
| Methylnitramine | CH3NHNO2 | Dependent on NOx levels | NOx-dependent | researchgate.netresearchgate.net |
Biodegradation Pathways and Microbial Activity
Biodegradation represents a crucial pathway for the removal of organic compounds from soil and water. The ability of microorganisms to utilize amides as a source of carbon and nitrogen has been the subject of various studies.
Research into the biodegradation of this compound is limited; however, extensive studies have been conducted on its precursor, N,N-dimethylformamide (DMF), including by strains of the genus Methylobacterium. asm.orggriffith.edu.au Several DMF-degrading bacteria have been isolated, and their metabolic pathways offer insights into how related amides might be broken down. asm.org
Methylobacterium sp. strain DM1, for instance, is an efficient DMF degrader that utilizes the compound as its sole source of carbon and nitrogen. asm.orgnih.gov The degradation pathway in this and other bacteria like Paracoccus and Pseudomonas typically follows one of two main routes:
Hydrolytic Pathway: This is the most common route, initiated by the enzyme N,N-dimethylformamidase (DMFase). nih.gov This enzyme hydrolyzes DMF into dimethylamine (B145610) (DMA) and formate (B1220265). The DMA is then sequentially demethylated to methylamine (B109427) (MA) and finally to ammonia (B1221849). asm.orgnih.gov
Oxidative Demethylation Pathway: A less common pathway involves sequential oxidative demethylations of DMF, leading to the formation of N-methylformamide (NMF) and formaldehyde (B43269), with NMF being further degraded to formamide (B127407) and then to ammonia and formate. biorxiv.org
While Methylobacterium species are known to degrade DMF and its intermediate N-methylformamide, the specific enzymatic degradation of this compound has not been explicitly detailed in the available literature. asm.orggriffith.edu.au The established pathways for the closely related and more studied compound DMF suggest that microbial degradation of this compound would likely proceed through hydrolysis or demethylation, though the specific enzymes and intermediates are yet to be elucidated.
Table 3: Established Aerobic Biodegradation Pathways for N,N-dimethylformamide (DMF)
| Pathway | Initiating Step | Key Enzyme | Primary Intermediates | Reference |
|---|---|---|---|---|
| Hydrolysis | Hydrolysis of DMF | N,N-dimethylformamidase (DMFase) | Dimethylamine, Formate | nih.gov |
| Oxidative Demethylation | Oxidative demethylation of DMF | N-demethylase (postulated) | N-methylformamide, Formaldehyde, Formamide | biorxiv.org |
Analytical Methodologies for N Formyl N Methylformamide in Research and Monitoring
Development and Validation of Chromatographic Techniques
Chromatographic methods are paramount for the analysis of N-formyl-N-methylformamide, offering the high resolving power necessary to separate the analyte from complex sample matrices. Both gas and liquid chromatography have been successfully employed.
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The selection of the detector is critical and depends on the required sensitivity and selectivity.
Flame Ionization Detector (FID): GC-FID is a widely used method for the quantification of organic compounds. It provides a response that is proportional to the mass of carbon in the analyte. While sensitive, it is a non-selective detector, meaning that co-eluting impurities can interfere with quantification. researchgate.net For instance, GC-FID has been utilized for the analysis of various formamides, with typical methods employing nonpolar capillary columns like DB-5. rsc.org
Mass Spectrometry (MS): The coupling of gas chromatography with a mass spectrometer (GC-MS) provides a powerful tool for both the quantification and unequivocal identification of this compound. The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for the compound. This technique has been used to identify this compound in various sample types, including ethanolic plant extracts and as a byproduct in chemical degradation processes. core.ac.ukiiste.orgresearchgate.netrsc.org For example, in one study, this compound was identified in an ethanolic extract with a retention time of 44.225 minutes using a SHIMADZU GC-MS QP2010 instrument with an AB innowax column. core.ac.uk
Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), the NPD is highly selective for nitrogen- and phosphorus-containing compounds. This makes it particularly suitable for analyzing this compound in complex biological and environmental samples where matrix interference can be a significant issue. GC with thermionic sensitive detection (GC/TSD) has been used to determine urinary metabolites of N,N-dimethylformamide (DMF), such as N-methylformamide (NMF), a structural isomer of the target compound. nih.gov
Table 1: Examples of Gas Chromatography (GC) Methods for this compound and Related Compounds
| Technique | Column | Detector | Application | Key Findings | Reference |
|---|---|---|---|---|---|
| GC-MS | AB innowax (60 m × 0.25mm i.d., film thickness 0.25μm) | Mass Spectrometer (MS) | Analysis of plant extract | Identified this compound with a retention time of 44.225 min. | core.ac.ukiiste.org |
| GC-FID | Carbowax packed glass column | Flame Ionization Detector (FID) | Analysis of N,N-dimethylformamide (related compound) | Developed for quality control with a short runtime of 2.5 min. | researchgate.net |
| GC/TSD | Not specified | Thermionic Sensitive Detector (TSD) | Biological monitoring of DMF metabolites (e.g., NMF) | LOD was 1.0 mg/l for N-methylformamide (NMF). | nih.gov |
| SPE/GC-MS | Not specified | Mass Spectrometer (MS) | Analysis of degradation byproducts in wastewater | Identified this compound as a byproduct of DDC degradation. | rsc.org |
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly advantageous for compounds that are non-volatile or thermally labile.
An HPLC method for analyzing formamide (B127407) products has been developed using an Agilent 1260 Infinity II system. acs.orgnih.gov This method employs an Aminex HPX 87-H column (300 mm × 7.8 mm) with a mobile phase of 5 mM H₂SO₄ in water, run isocratically at a flow rate of 1 mL/min and a column temperature of 65 °C. acs.orgnih.gov Detection is achieved using both a Refractive Index Detector (RID) and a Variable Wavelength Detector (VWD). acs.orgnih.gov For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com HPLC has also been utilized for the analysis of metabolites in biological samples, such as in the ion-pair HPLC analysis of urine from mice dosed with [¹⁴C]methyl-labeled N-methylformamide. nih.gov
Table 2: Example of High-Performance Liquid Chromatography (HPLC) Method for Formamides
| System | Column | Mobile Phase | Detector | Application | Reference |
|---|---|---|---|---|---|
| Agilent 1260 Infinity II | Aminex HPX 87-H (300 mm × 7.8 mm) | 5 mM H₂SO₄ in water (Isocratic) | RID and VWD | Quantification of formamide products in synthesis reactions. | acs.orgnih.gov |
Application of Spectroscopic Methods for Quantification
Spectroscopic techniques are indispensable for the structural elucidation of this compound and can also be adapted for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule. For the related compound N-benzyl-N-methylformamide, ¹H NMR (400 MHz, CDCl₃) shows characteristic signals for the formyl proton (δ 8.29-8.16 ppm), the N-methyl group (δ 2.82-2.76 ppm), and other structural elements. rsc.org This level of detail allows for unambiguous identification and can be used for quantification when an internal standard is employed.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. In the context of formamide synthesis, in situ FTIR spectroscopy has been used to monitor the reaction progress. acs.orgnih.gov For formamides, a characteristic weak positive band associated with the N-H bond formation can be observed around 3372/3383 cm⁻¹. acs.orgnih.gov
Mass Spectrometry (MS): Beyond its use as a detector for chromatography, MS is a powerful standalone analytical technique. Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) has been used to monitor the photo-oxidation of related compounds. In studies of N,N-dimethylformamide oxidation, signals corresponding to oxidation products of N-formyl,N-methylformamide have been detected, such as the protonated molecule at m/z 105.029 (C₂H₅O₃N₂⁺). rsc.org
Table 3: Spectroscopic Data for the Characterization of Related Formamides
| Technique | Compound | Key Spectral Features | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | N-benzyl-N-methylformamide | δ 8.29-8.16 (m, 1H, formyl), 2.82-2.76 (m, 3H, N-Methyl) | rsc.org |
| FTIR | Generic Formamide | Weak positive band at 3372/3383 cm⁻¹ (N-H bond formation) | acs.orgnih.gov |
| PTR-ToF-MS | N-formyl,N-methylformamide oxidation product | m/z 105.029 (C₂H₅O₃N₂⁺, protonated HC(O)N(CH₃)NO₂) | rsc.org |
Analytical Strategies for Biological Monitoring of Exposure
Biological monitoring is a critical tool for assessing occupational exposure to chemicals like N,N-dimethylformamide (DMF), for which this compound is a potential metabolite. The analysis is typically performed on urine samples. The main urinary metabolite of DMF is N-(hydroxymethyl)-N-methylformamide (HMMF), which is unstable and often hydrolyzes to N-methylformamide (NMF), a structural isomer of this compound. nih.govser.nl Analytical methods are often designed to measure the total NMF concentration after converting HMMF. iarc.fr
Gas chromatography is the most common technique for this purpose. Methods often employ a nitrogen-selective detector (NPD or TSD) or a mass spectrometer. nih.govnih.gov A key aspect of some GC methods is the use of a high-temperature injection port (e.g., 250 °C), which facilitates the thermal conversion of HMMF to NMF, allowing for the determination of total NMF. iarc.frnih.gov A headspace solid-phase microextraction (SPME) method coupled with GC-NPD has also been developed for the determination of HMMF and NMF in urine, with optimal desorption at 250 °C. nih.gov HPLC methods have also been described, which may include a pre-heat phase to achieve the same conversion of HMMF to NMF. iarc.fr The limit of detection for these methods is typically around 0.5 to 1.0 mg/L, which is sufficient for monitoring exposed workers. nih.goviarc.fr
Table 4: Methods for Biological Monitoring of DMF Metabolites in Urine
| Technique | Analyte(s) | Key Methodological Feature | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| GC/TSD | N-methylformamide (NMF), AMCC | Determines total sum of HMMF and NMF as NMF. | 1.0 mg/L for NMF | nih.gov |
| GC/MS | N-methylformamide (NMF), Formamide | Direct injection with injector port at 250°C to convert precursors. | Not specified | nih.gov |
| HPLC | N-methylformamide (NMF) | Pre-heat phase to convert HMMF to NMF. | 0.5 mg/L | iarc.fr |
| Headspace SPME-GC-NPD | N-hydroxymethyl-N-methylformamide (HMMF), N-methylformamide (NMF) | Optimal desorption at 250°C for 1 min. | Not specified | nih.gov |
Quantification in Environmental Matrices
The detection of this compound and related compounds in environmental matrices such as soil and water is important for assessing contamination and degradation pathways. These matrices are often complex, posing significant analytical challenges, including matrix effects that can suppress or enhance the analytical signal. nih.gov
Headspace solid-phase microextraction (HS-SPME) followed by GC-MS is a valuable technique for extracting and analyzing volatile and semi-volatile compounds from solid and liquid matrices. nih.gov This approach has been applied to quantify transformation products of the rocket fuel unsymmetrical dimethylhydrazine (UDMH) in soil, which include related compounds like N,N-dimethylformamide and N-methylformamide. nih.gov To overcome matrix effects, calibration strategies such as the use of internal standards or standard addition are often necessary for accurate quantification. nih.govresearchgate.net For example, 1-trideuteromethyl-1H-1,2,4-triazole was used as an internal standard to control for matrix effects when quantifying DMF and N-nitrosodimethylamine (NDMA) in soils with low humus content. nih.gov
In another study, this compound was identified as a byproduct during the O₃/VUV degradation of the diethyl dithiocarbamate (B8719985) (DDC) collector in wastewater. The analysis was performed using solid-phase extraction (SPE) to concentrate the analytes, followed by GC-MS for identification. rsc.org The parent compound, DMF, has been detected at low levels in drinking water, surface water, and wastewater. iarc.fr
Table 5: Analytical Strategies for this compound and Related Compounds in Environmental Matrices
| Technique | Matrix | Analyte(s) | Key Findings | Reference |
|---|---|---|---|---|
| HS-SPME-GC-MS | Soil | Transformation products of UDMH (including DMF, NMF) | Internal standard and standard addition calibrations are needed to control matrix effects for accurate quantification. | nih.gov |
| SPE-GC-MS | Wastewater | This compound | Identified as a main byproduct in the O₃/VUV degradation of DDC. | rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for N-formyl-N-methylformamide, and how can purity be optimized?
- Methodology :
- Route Selection : Use formylation reactions with methylamine derivatives under controlled anhydrous conditions. For example, reacting N-methylformamide with formic acid derivatives in the presence of a catalyst (e.g., POCl₃) at low temperatures (0–5°C) to minimize side reactions .
- Purification : Employ vacuum distillation (boiling point: ~183°C) and monitor purity via HPLC or GC-MS. Storage at 2–8°C in inert atmospheres prevents decomposition .
Q. How should researchers handle this compound to ensure safety and stability?
- Methodology :
- Storage : Store in amber glass containers at 2–8°C to avoid thermal degradation. Use nitrogen or argon to displace oxygen in storage vials .
- Handling : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., CO or dimethylamine under decomposition) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- ¹H NMR : Peaks at δ 2.8–3.1 ppm (N–CH₃) and δ 8.1–8.3 ppm (formyl proton) .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodology :
- Controlled Experiments : Measure solubility in polar aprotic solvents (e.g., DMSO, DMF) vs. water under standardized temperatures (25°C ± 0.1°C). Use Karl Fischer titration to quantify trace water content, which may alter solubility .
- Data Reconciliation : Compare results with computational solubility predictions via COSMO-RS models to identify outliers .
Q. What advanced analytical methods are suitable for detecting decomposition products of this compound under thermal stress?
- Methodology :
- Thermogravimetric Analysis (TGA) : Track mass loss at 150–200°C to identify degradation onset .
- GC-MS : Detect volatile byproducts (e.g., CO, dimethylamine) using headspace sampling .
- High-Resolution Mass Spectrometry (HRMS) : Identify non-volatile degradation products (e.g., formamide derivatives) .
Q. How can computational chemistry predict this compound’s reactivity in novel reaction environments?
- Methodology :
- DFT Calculations : Model reaction pathways (e.g., nucleophilic acyl substitution) using Gaussian or ORCA software. Validate with experimental kinetic studies .
- Solvent Effects : Simulate solvent interactions using PCM (Polarizable Continuum Model) to optimize reaction conditions .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progress in real time .
- Quality Control : Use orthogonal methods (e.g., HPLC for purity, ICP-MS for trace metal contaminants) .
Data Interpretation & Reporting
Q. How should researchers address discrepancies between experimental and theoretical NMR spectra?
- Methodology :
- Error Analysis : Check for solvent effects (e.g., deuteration shifts) and impurities. Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions) .
- Dynamic Effects : Account for conformational flexibility via variable-temperature NMR .
Q. What protocols validate the stability of this compound in long-term storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
